molecular formula C19H33NO2 B14662111 Benzenamine, 4-(dodecyloxy)-3-methoxy- CAS No. 37778-59-9

Benzenamine, 4-(dodecyloxy)-3-methoxy-

Cat. No.: B14662111
CAS No.: 37778-59-9
M. Wt: 307.5 g/mol
InChI Key: AGPUIMJLOUWVGJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-(dodecyloxy)-3-methoxy- (CAS: 106981-54-8) is a substituted aniline derivative featuring a methoxy group at the 3-position and a dodecyloxy (C₁₂H₂₅O) chain at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₀NOSCl (when including substituents like thienyl groups, as in ), but the core structure without additional substituents would be C₁₉H₃₃NO₂, with a molecular weight of ~307.47 g/mol. The dodecyloxy group imparts significant hydrophobicity, making the compound suitable for applications in polymer science and surface-active agents .

Properties

CAS No.

37778-59-9

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

4-dodecoxy-3-methoxyaniline

InChI

InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16H,3-12,15,20H2,1-2H3

InChI Key

AGPUIMJLOUWVGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(dodecyloxy)-3-methoxy- typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzenamine with dodecanol under basic conditions to introduce the dodecyloxy group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-(dodecyloxy)-3-methoxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(dodecyloxy)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Benzenamine, 4-(dodecyloxy)-3-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(dodecyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

  • Benzenamine, 3-(dodecyloxy) (CAS: 72621-23-9): This isomer has the dodecyloxy group at the 3-position instead of the 4-position. However, its applications are less documented compared to the 4-substituted analogue .
  • Benzenamine, 4-(cyclopentyloxy)-3-methoxy- (CAS: 105788-15-6): Replacing the dodecyloxy chain with a cyclopentyloxy group (C₅H₉O) reduces hydrophobicity (molecular weight: 207.27 g/mol). The cyclic ether group may improve thermal stability but limits solubility in nonpolar solvents .

Functional Group Variations

  • Benzenamine, 4-(3,3,3-trifluoropropoxy)- (CAS: 1236764-10-5):
    The trifluoropropoxy group introduces strong electron-withdrawing effects, lowering the compound’s basicity compared to the methoxy-dodecyloxy analogue. This property is advantageous in fluorinated polymer synthesis .

  • Benzenamine, 4-(5-chloro-2-thienyl)-3-methoxy- (CAS: 106981-54-8):
    Incorporation of a chlorothienyl group enhances conjugation and electronic delocalization, making it a candidate for optoelectronic materials. Its molecular weight (239.72 g/mol) is lower than the dodecyloxy variant, but the chlorine atom increases polarity .

Hydrochloride Salts and Stability

  • Benzenamine, 4-(2-methoxyethoxy)-3-methyl-, hydrochloride (CAS: 1185304-51-1):
    The hydrochloride salt form improves water solubility and stability. The shorter methoxyethoxy chain (vs. dodecyloxy) reduces lipophilicity, limiting its use in hydrophobic matrices but favoring aqueous-phase reactions .

Research Findings and Industrial Relevance

  • Polymer Science : Benzenamine, 4-(dodecyloxy)-3-methoxy- is utilized in conductive polymers (e.g., P3T-DDTPA) due to its ability to stabilize π-conjugated systems. Its long alkyl chain aids in solution processability .
  • Antioxidants : Analogues like DUSANTOX ODPA (a diphenylamine derivative) highlight the role of alkylated anilines in stabilizing rubber products against oxidative degradation .
  • Synthetic Routes : details diazotization and cyanate coupling methods for similar compounds, suggesting scalable synthesis pathways for 4-(dodecyloxy)-3-methoxy derivatives .

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